Tazanolast
Overview
Description
Mechanism of Action
Target of Action
Tazanolast primarily targets mast cells . Mast cells are a type of white blood cell that play a crucial role in the body’s immune response, particularly in allergic reactions and asthma.
Mode of Action
This compound is a selective mast-cell-stabilizing agent . It works by stabilizing mast cells, preventing them from releasing substances that can cause inflammation and allergic reactions . This includes suppressing passive cutaneous anaphylaxis, Schultz-Dale reaction in isolated tracheal muscle, and experimental asthma .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits histamine- and leukotriene-D4-induced contraction, IgE-mediated or compound 48/80-induced histamine release from mast cells and lung fragments, compound 48/80-induced Ca 2+ uptake into mast cells from extracellular medium, compound 48/80-induced translocation of protein kinase C from the cytosol to the membrane fraction of mast cells, and inositol trisphosphate production without directly inhibiting phospholipase C in mast cells .
Pharmacokinetics
It is known that this compound is an orally active drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of mast cells, which leads to a reduction in the release of inflammatory and allergic substances. This results in a decrease in inflammation and allergic reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been shown to have a protective effect on ozone-induced airway hyperresponsiveness in guinea pigs . .
Biochemical Analysis
Biochemical Properties
Tazanolast interacts with mast cells, playing a significant role in biochemical reactions . It suppresses the Schultz-Dale reaction in isolated tracheal muscle and experimental asthma without antagonistic actions upon histamine- and leukotriene-D4-induced contraction . It also inhibits IgE-mediated or compound 48/80-induced histamine release from mast cells and lung fragments .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by stabilizing mast cells, thereby suppressing passive cutaneous anaphylaxis . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits compound 48/80-induced Ca 2+ uptake into mast cells from the extracellular medium, and compound 48/80-induced translocation of protein kinase C from the cytosol to the membrane fraction of mast cells . It also inhibits inositol trisphosphate production without directly inhibiting phospholipase C in mast cells .
Temporal Effects in Laboratory Settings
It has been shown to inhibit ozone-induced airway hyperresponsiveness in guinea pigs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound administered before ozone exposure at doses of 30, 100, or 300 mg/kg inhibits ozone-induced airway hyperresponsiveness in a dose-dependent manner .
Metabolic Pathways
Given its role as a mast-cell-stabilizing agent, it likely interacts with enzymes or cofactors involved in the regulation of mast cell function .
Transport and Distribution
Given its role in mast cell stabilization, it is likely that it interacts with transporters or binding proteins involved in mast cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tazanolast involves the reaction of 3-(1H-tetrazol-5-yl)aniline with butyl oxalyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tazanolast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the tetrazole ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
Tazanolast has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent in various chemical reactions.
Biology: Studied for its effects on mast cells and its potential to modulate immune responses.
Industry: Utilized in the development of pharmaceuticals and as a stabilizing agent in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cromolyn Sodium: Another mast-cell-stabilizing agent used in the treatment of asthma and allergic conditions.
Nedocromil Sodium: Similar to cromolyn sodium, used for its anti-inflammatory properties.
Uniqueness
Tazanolast is unique in its selective action on mast cells without antagonistic actions on histamine and leukotriene-induced contractions . This makes it a valuable compound for targeted therapeutic applications with potentially fewer side effects compared to other mast-cell stabilizers .
Properties
IUPAC Name |
butyl 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-2-3-7-21-13(20)12(19)14-10-6-4-5-9(8-10)11-15-17-18-16-11/h4-6,8H,2-3,7H2,1H3,(H,14,19)(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTARQNQIVVBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048626 | |
Record name | Tazanolast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82989-25-1 | |
Record name | Butyl 2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82989-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tazanolast [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tazanolast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAZANOLAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0248823H1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tazanolast?
A: this compound is classified as a mast cell stabilizer. While the exact mechanism is not fully elucidated, research suggests that it primarily acts by preventing mast cell degranulation. [] This means it inhibits the release of inflammatory mediators like histamine and leukotrienes, which are key players in allergic responses. []
Q2: Does this compound influence the cellular composition of bronchoalveolar lavage (BAL) fluid?
A: Interestingly, research indicates that this compound administration does not significantly alter the distribution of cell populations within the BAL fluid, at least not at the 2-hour mark post-ozone exposure. [] This finding suggests that its protective effect against airway hyperresponsiveness might be independent of changes in BAL cellularity during this timeframe.
Q3: Can this compound mitigate airway hyperresponsiveness triggered by platelet-activating factor (PAF)?
A: Yes, studies show that this compound demonstrates a dose-dependent inhibitory effect on PAF-induced airway hyperresponsiveness in guinea pigs. [] This effect was significant at a dose of 300 mg/kg. [] This observation further supports the role of this compound in modulating airway reactivity in response to inflammatory stimuli.
Q4: How does the metabolite WP-871 contribute to the anti-allergic effects of this compound?
A: WP-871, a primary active metabolite of this compound, exhibits a multi-faceted approach to inhibiting histamine release from mast cells. [] It disrupts multiple stages in the histamine release pathway: it hampers compound 48/80-induced calcium influx, inhibits protein kinase C translocation, and reduces inositol trisphosphate production. [] Notably, it does not directly inhibit phospholipase C or influence cAMP levels. []
Q5: What structural features of this compound are essential for its anti-allergic activity?
A: Research comparing this compound with its metabolites reveals that the oxanilic acid moiety plays a crucial role in its anti-allergic properties. [] This conclusion stems from observing that the metabolite MTCC, which retains the oxanilic acid group, exhibits comparable potency to this compound in inhibiting PCA reactions and mediator release. [] In contrast, metabolites lacking this group display significantly weaker effects. []
Q6: Does the butyl ester group in this compound impact its pharmacokinetic profile?
A: The presence of the butyl ester group appears to be essential for the efficient absorption of this compound from the gastrointestinal tract. [] This observation is based on the finding that the metabolite MTCC, although pharmacologically active, requires approximately six times higher oral dose compared to this compound to achieve similar efficacy in vivo. [] This suggests that the butyl ester moiety facilitates absorption, contributing to the overall bioavailability of the parent drug.
Q7: Are there any insights into the pharmacokinetics of this compound in humans?
A: Studies on the pharmacokinetics of this compound capsules in humans, following a single oral dose of 75mg, reveal a half-life (t1/2) of 1.8 ± 0.6 hours for its active metabolite. [] Additionally, the urinary excretion of the active metabolite was found to be 48.0 ± 10.6%. []
Q8: What analytical techniques are commonly employed for quantifying this compound and its metabolites?
A: High-performance liquid chromatography (HPLC) coupled with UV detection emerges as a prominent method for determining the concentration of this compound and its active metabolite in biological samples. [, , ] This technique offers the advantages of high sensitivity, specificity, and reproducibility, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring.
Q9: Has this compound been investigated for potential effects on cell proliferation, particularly in tumor cell lines?
A: Interestingly, in vitro studies using an estrogen-sensitive mouse Leydig cell line (B-1F cells) have shown that this compound, along with other anti-allergic drugs, can stimulate cell proliferation to varying degrees. [] While this observation raises the question of whether chronic administration of this compound might influence tumor cell growth in vivo, it is crucial to emphasize that in vitro findings do not directly translate to clinical outcomes. [] Further research is necessary to explore this aspect thoroughly.
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